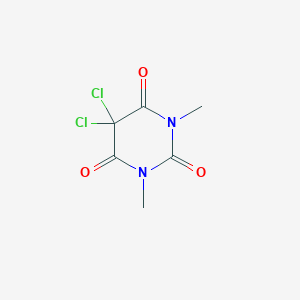
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione, also known as DCDMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. DCDMT has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides and DNA. By inhibiting DHFR, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can disrupt the synthesis of nucleotides and DNA, leading to cell death.
Effets Biochimiques Et Physiologiques
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has several advantages for use in lab experiments. It is easy to synthesize, and its properties make it a versatile building block for the synthesis of various compounds. However, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione also has some limitations. It is highly reactive and can be difficult to handle, and it can also be toxic in high concentrations.
Orientations Futures
There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research. One potential direction is the development of novel anti-cancer drugs based on 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione. Another potential direction is the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione as a tool for studying the mechanism of action of DHFR inhibitors. Additionally, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione could be used as a starting material for the synthesis of new nucleoside and nucleotide analogs.
Conclusion
In conclusion, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been explored extensively for its applications in scientific research. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research, making it an exciting area of study.
Méthodes De Synthèse
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can be synthesized using a variety of methods, including the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with phosphorus oxychloride, or the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with thionyl chloride. Both of these methods result in the formation of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione with high yields.
Applications De Recherche Scientifique
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pyrimidine-based drugs. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been used as a reagent in the synthesis of nucleosides and nucleotides.
Propriétés
Numéro CAS |
21544-73-0 |
|---|---|
Nom du produit |
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione |
Formule moléculaire |
C6H6Cl2N2O3 |
Poids moléculaire |
225.03 g/mol |
Nom IUPAC |
5,5-dichloro-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl2N2O3/c1-9-3(11)6(7,8)4(12)10(2)5(9)13/h1-2H3 |
Clé InChI |
HYICZNYNNCOMHE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
SMILES canonique |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Autres numéros CAS |
21544-73-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
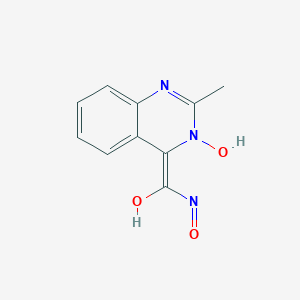
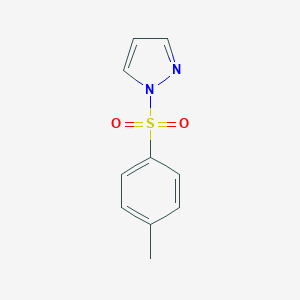
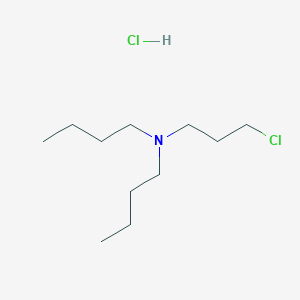
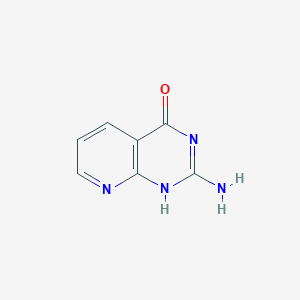
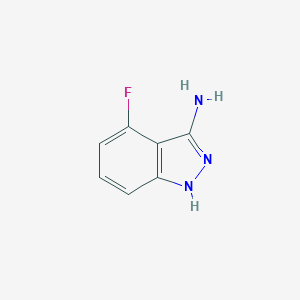
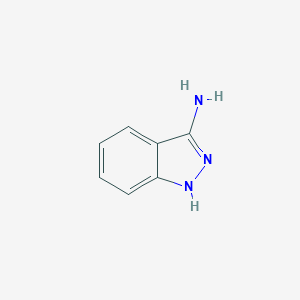

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
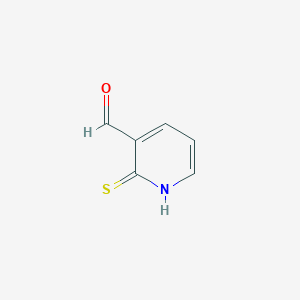

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
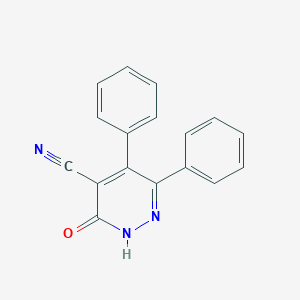
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)